Cas no 81787-62-4 (2-2-(Trimethylsilyl)ethynyl-phenol)

2-2-(Trimethylsilyl)ethynyl-phenol structure
81787-62-4 structure
Nome del prodotto:2-2-(Trimethylsilyl)ethynyl-phenol
Numero CAS:81787-62-4
MF:C11H14OSi
MW:190.313764095306
MDL:MFCD22418462
CID:702940
PubChem ID:11148201

2-2-(Trimethylsilyl)ethynyl-phenol Proprietà chimiche e fisiche

Nomi e identificatori

    • Phenol, 2-[(trimethylsilyl)ethynyl]-
    • 2-(2-trimethylsilylethynyl)phenol
    • 2-[2-(Trimethylsilyl)ethynyl]-phenol
    • 2-[2-(Trimethylsilyl)ethynyl]phenol (ACI)
    • Phenol, 2-[(trimethylsilyl)ethynyl]- (9CI)
    • 2-[(Trimethylsilyl)ethynyl]phenol
    • DS-20030
    • EN300-243815
    • MFCD22418462
    • C76621
    • AKOS030626089
    • CS-0197441
    • 81787-62-4
    • 2-((Trimethylsilyl)ethynyl)phenol
    • 2-[2-(TRIMETHYLSILYL)ETHYNYL]PHENOL
    • SCHEMBL2936332
    • DTXSID50456891
    • 2-2-(Trimethylsilyl)ethynyl-phenol
    • MDL: MFCD22418462
    • Inchi: 1S/C11H14OSi/c1-13(2,3)9-8-10-6-4-5-7-11(10)12/h4-7,12H,1-3H3
    • Chiave InChI: JMIUUJJPWNOMBJ-UHFFFAOYSA-N
    • Sorrisi: OC1C(C#C[Si](C)(C)C)=CC=CC=1

Proprietà calcolate

  • Massa esatta: 190.081391600g/mol
  • Massa monoisotopica: 190.081391600g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 13
  • Conta legami ruotabili: 0
  • Complessità: 228
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 20.2Ų

2-2-(Trimethylsilyl)ethynyl-phenol Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
eNovation Chemicals LLC
Y1249172-100mg
Phenol, 2-[(trimethylsilyl)ethynyl]-
81787-62-4 97%
100mg
$155 2024-06-07
abcr
AB528897-1g
2-((Trimethylsilyl)ethynyl)phenol; .
81787-62-4
1g
€800.10 2025-02-19
Ambeed
A130118-250mg
2-((Trimethylsilyl)ethynyl)phenol
81787-62-4 97%
250mg
$180.0 2025-02-24
Alichem
A019145992-1g
2-((Trimethylsilyl)ethynyl)phenol
81787-62-4 97%
1g
$296.80 2023-09-01
SHANG HAI XIAN DING Biotechnology Co., Ltd.
YQ484-5g
2-((Trimethylsilyl)ethynyl)phenol
81787-62-4 97%
5g
6011CNY 2021-05-08
abcr
AB528897-250 mg
2-((Trimethylsilyl)ethynyl)phenol; .
81787-62-4
250MG
€283.00 2023-07-11
Enamine
EN300-243815-0.5g
2-[2-(trimethylsilyl)ethynyl]phenol
81787-62-4 95%
0.5g
$261.0 2024-06-19
abcr
AB528897-1 g
2-((Trimethylsilyl)ethynyl)phenol; .
81787-62-4
1g
€712.70 2023-07-11
Enamine
EN300-243815-1g
2-[2-(trimethylsilyl)ethynyl]phenol
81787-62-4 95%
1g
$335.0 2023-09-15
Enamine
EN300-243815-5g
2-[2-(trimethylsilyl)ethynyl]phenol
81787-62-4 95%
5g
$975.0 2023-09-15

2-2-(Trimethylsilyl)ethynyl-phenol Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium ;  reflux
Riferimento
Alkyne-Alkene [2 + 2] cycloaddition based on visible light photocatalysis
Ha, Sujin ; et al, Nature Communications, 2020, 11(1),

Metodo di produzione 2

Condizioni di reazione
1.1 Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Triethylamine ,  1,4-Dioxane ;  16 h, 45 °C
Riferimento
Twisting and piezochromism of phenylene-ethynylenes with aromatic interactions between side chains and main chains
Pawle, R. H.; et al, Chemical Science, 2014, 5(11), 4184-4188

Metodo di produzione 3

Condizioni di reazione
1.1 Solvents: Benzene
Riferimento
Photochemistry of 1-(o-hydroxyphenyl)-2-pentamethyldisilanylethyne: photoreaction in a concentrated benzene solution and photoreaction with methanol or acetone
Park, Seung Ki, Bulletin of the Korean Chemical Society, 2001, 22(11), 1202-1206

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Potassium hydroxide ,  Tetrabutylammonium hydroxide Solvents: Dichloromethane ,  Water
2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran
2.2 -
Riferimento
Halocarbon chemistry. 1. (2-Hydroxyaryl)acetylenes from haloethyl aryl ethers. A new oxygen-to-carbon rearrangement
Subramanian, Raghupathi; et al, Journal of Organic Chemistry, 1985, 50(25), 5430-2

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: p-Toluenesulfonic acid Solvents: Acetonitrile ;  10 min, rt
1.2 Reagents: N-Iodosuccinimide ;  8 h, rt
1.3 Reagents: Sodium sulfite Solvents: Water ;  rt
1.4 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
2.1 Reagents: Triethylamine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  rt; 3 h, rt
Riferimento
Biomimetic Carbene Cascades Enabled Imine Derivative Migration from Carbene-Bearing Thiocarbamates
Li, Xue; et al, Organic Letters, 2021, 23(9), 3518-3523

Metodo di produzione 6

Condizioni di reazione
1.1 Catalysts: Cuprous iodide ,  Tetrakis(triphenylphosphine)palladium Solvents: Triethylamine ;  0 °C; 45 °C
Riferimento
Palladium-Catalyzed Aminomethylation and Cyclization of Enynol to O-Heterocycle Confined 1,3-Dienes
Yu, Houjian; et al, Organic Letters, 2021, 23(10), 3891-3896

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Cuprous iodide
2.1 Reagents: tert-Butyllithium Catalysts: Gallium chloride ,  2,6-Di-tert-butyl-4-methylpyridine Solvents: Chlorobenzene ;  120 °C
Riferimento
(Iodoethynyl)trimethylsilane
Romero, Arthur G.; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2010, 1, 1-3

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium ;  rt
Riferimento
Copper-Catalyzed Tandem Cross-Coupling/[2+2] Cycloaddition of 1,6-Allenynes with Diazo Compounds to 3-Azabicyclo[5.2.0] Ring Systems
He, Min; et al, Organic Letters, 2019, 21(23), 9559-9563

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Diisopropylamine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Benzene ;  2 h, rt
Riferimento
Nickel-catalyzed addition of dimethylzinc to aldehydes across alkynes and 1,3-butadiene: An efficient four-component connection reaction
Kimura, Masanari; et al, Journal of the American Chemical Society, 2005, 127(1), 201-209

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: tert-Butyllithium Catalysts: Gallium chloride ,  2,6-Di-tert-butyl-4-methylpyridine Solvents: Chlorobenzene ;  120 °C
Riferimento
(Iodoethynyl)trimethylsilane
Romero, Arthur G.; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2010, 1, 1-3

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide ,  Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  10 min, 40 °C
1.2 10 h, 40 °C; 4 h, 40 °C
1.3 Reagents: Sodium chloride Solvents: Water
Riferimento
Palladium-catalyzed carbon-carbon coupling reactions using aryl Grignards
Gottardo, Christine; et al, Tetrahedron Letters, 2002, 43(39), 7091-7094

Metodo di produzione 12

Condizioni di reazione
1.1 Solvents: Tetrahydrofuran ,  Hexane
Riferimento
Gas-phase thermal rearrangements of potential vinylidene precursors to silylbenzofurans and silylbenzopyrans
Barton, Thomas J.; et al, Journal of Organic Chemistry, 1985, 50(2), 158-66

Metodo di produzione 13

Condizioni di reazione
1.1 Reagents: Triphenylphosphine Solvents: Dichloromethane
2.1 Solvents: Tetrahydrofuran ,  Hexane
Riferimento
Gas-phase thermal rearrangements of potential vinylidene precursors to silylbenzofurans and silylbenzopyrans
Barton, Thomas J.; et al, Journal of Organic Chemistry, 1985, 50(2), 158-66

Metodo di produzione 14

Condizioni di reazione
1.1 Reagents: Iodine chloride Solvents: Dichloromethane ;  25 °C
2.1 Reagents: tert-Butyllithium Catalysts: Gallium chloride ,  2,6-Di-tert-butyl-4-methylpyridine Solvents: Chlorobenzene ;  120 °C
Riferimento
(Iodoethynyl)trimethylsilane
Romero, Arthur G.; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2010, 1, 1-3

Metodo di produzione 15

Condizioni di reazione
1.1 Solvents: Methanol
Riferimento
Photochemistry of 1-(o-hydroxyphenyl)-2-pentamethyldisilanylethyne: photoreaction in a concentrated benzene solution and photoreaction with methanol or acetone
Park, Seung Ki, Bulletin of the Korean Chemical Society, 2001, 22(11), 1202-1206

Metodo di produzione 16

Condizioni di reazione
Riferimento
Gas-phase thermal rearrangements of potential vinylidene precursors to silylbenzofurans and silylbenzopyrans
Barton, Thomas J.; et al, Journal of Organic Chemistry, 1985, 50(2), 158-66

Metodo di produzione 17

Condizioni di reazione
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Acetonitrile ;  30 min, rt; 24 h, rt
Riferimento
Visible-Light-Mediated Deacylated Alkynylation of Unstrained Ketone
Wu, Hao; et al, Organic Letters, 2023, 25(7), 1166-1171

Metodo di produzione 18

Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran
1.2 -
Riferimento
Halocarbon chemistry. 1. (2-Hydroxyaryl)acetylenes from haloethyl aryl ethers. A new oxygen-to-carbon rearrangement
Subramanian, Raghupathi; et al, Journal of Organic Chemistry, 1985, 50(25), 5430-2

Metodo di produzione 19

Condizioni di reazione
Riferimento
Gas-phase thermal rearrangements of potential vinylidene precursors to silylbenzofurans and silylbenzopyrans
Barton, Thomas J.; et al, Journal of Organic Chemistry, 1985, 50(2), 158-66

Metodo di produzione 20

Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Diethyl ether ,  Hexane
2.1 -
3.1 -
Riferimento
Gas-phase thermal rearrangements of potential vinylidene precursors to silylbenzofurans and silylbenzopyrans
Barton, Thomas J.; et al, Journal of Organic Chemistry, 1985, 50(2), 158-66

Metodo di produzione 21

Condizioni di reazione
1.1 Reagents: Diisopropylamine Catalysts: Cuprous iodide ,  Tetrakis(triphenylphosphine)palladium Solvents: Benzene ;  10 min, rt
1.2 3 h, rt
Riferimento
A General Approach to Optically Pure [5]-, [6]-, and [7]Heterohelicenes
Zadny, Jaroslav; et al, Angewandte Chemie, 2012, 51(24), 5857-5861

Metodo di produzione 22

Condizioni di reazione
Riferimento
Gas-phase thermal rearrangements of potential vinylidene precursors to silylbenzofurans and silylbenzopyrans
Barton, Thomas J.; et al, Journal of Organic Chemistry, 1985, 50(2), 158-66

Metodo di produzione 23

Condizioni di reazione
1.1 Reagents: Butyllithium ,  Gallium chloride ,  2,6-Di-tert-butyl-4-methylpyridine Solvents: Chlorobenzene ;  120 °C
Riferimento
(Iodoethynyl)trimethylsilane - First Update to document cited in CA149:200126
Romero, Arthur G.; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2007, ,

2-2-(Trimethylsilyl)ethynyl-phenol Raw materials

2-2-(Trimethylsilyl)ethynyl-phenol Preparation Products

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:81787-62-4)2-2-(Trimethylsilyl)ethynyl-phenol
A1053505
Purezza:99%/99%
Quantità:250mg/1g
Prezzo ($):162.0/436.0